molecular formula C14H10S B077834 3-Phenylbenzo[b]thiophene CAS No. 14315-12-9

3-Phenylbenzo[b]thiophene

Cat. No.: B077834
CAS No.: 14315-12-9
M. Wt: 210.3 g/mol
InChI Key: HZYRPUKLUAUOMF-UHFFFAOYSA-N
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Description

3-Phenylbenzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzo[b]thiophene can be achieved through various methods. One efficient method involves the electrooxidative double C–H/C–H coupling of phenols with 3-phenylbenzothiophene under external oxidant- and catalyst-free conditions . This strategy allows for the highly tunable access to benzothiophene derivatives and exhibits broad substrate generality under mild conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve the use of readily available starting materials and scalable reaction conditions. For instance, the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides is a convenient method for the preparation of benzothiophenes .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and various alkylating agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Functionalized benzothiophene derivatives.

Scientific Research Applications

3-Phenylbenzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbenzo[b]thiophene involves its interaction with various molecular targets and pathways. For instance, certain derivatives of benzothiophene have been shown to inhibit enzymes such as cholinesterases, which are involved in neurotransmission . The compound’s biological activity is often attributed to its ability to interact with specific proteins and enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    2-Phenylbenzothiophene: Similar in structure but differs in the position of the phenyl group.

    Benzothiophene: Lacks the phenyl group, leading to different chemical and biological properties.

    Thiophene: A simpler structure without the fused benzene ring.

Uniqueness: 3-Phenylbenzo[b]thiophene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties, such as in organic electronics and pharmaceuticals.

Properties

IUPAC Name

3-phenyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRPUKLUAUOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346278
Record name 3-Phenylbenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-12-9
Record name 3-Phenylbenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzothiopheneboronic acid (1 g, 5.61 mmol) in ethanol (23 mL) was added to a mixture of iodobenzene (560 μL, 5 mmol), palladium tetrakis(triphenylphosphine) (460 mg, 0.4 mmol) and sodium carbonate (2.38 g, 22.4 mmol) in a mixture of toluene (15 mL) and water (15 mL). The reaction mixture was refluxed for 6 hours and then concentrated in vacuo. The residue was partitioned between ethyl acetate (30 mL) and water (10 mL). The biphasic mixture was acidified with an aqueous solution of hydrochloric acid 1N until pH 2. The aqueous layer was extracted with ethyl acetate (2×20 mL) and the organic layer was washed with water (10 mL), brine (10 mL), dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane) to afford the desired product (3a) as a yellow solid (1.18 g, 5.61 mmol, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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